molecular formula C9H15ClN2 B8734120 3-(4-Methylpyridin-2-yl)propan-1-amine hydrochloride

3-(4-Methylpyridin-2-yl)propan-1-amine hydrochloride

Cat. No. B8734120
M. Wt: 186.68 g/mol
InChI Key: WBFCNRDRVUCSLR-UHFFFAOYSA-N
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Patent
US09321724B2

Procedure details

tert-Butyl N-[3-(4-methyl-2-pyridyl)propyl]carbamate (522 mg, 2.085 mmol) was dissolved in methanol (1 ml). A solution of HCl in methanol (4N, 41.7 mmol, 10.43 ml) was added and the mixture was stirred at room temperature for 2 hours. The mixture was concentrated under reduced pressure and triturated several times with diethyl ether. The residue was dried in vacuo to obtain a brown solid (409 mg, quantitative). MS(ESI) m/z=151.2 [M+1]+.
Name
tert-Butyl N-[3-(4-methyl-2-pyridyl)propyl]carbamate
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.43 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)[CH:3]=1.[ClH:19]>CO>[ClH:19].[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][CH2:9][CH2:10][NH2:11])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
tert-Butyl N-[3-(4-methyl-2-pyridyl)propyl]carbamate
Quantity
522 mg
Type
reactant
Smiles
CC1=CC(=NC=C1)CCCNC(OC(C)(C)C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10.43 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated several times with diethyl ether
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a brown solid (409 mg, quantitative)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.CC1=CC(=NC=C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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